molecular formula C8H10BF4N3 B1244101 4-(Dimethylamino)benzenediazonium tetrafluoroborate CAS No. 24564-52-1

4-(Dimethylamino)benzenediazonium tetrafluoroborate

Cat. No.: B1244101
CAS No.: 24564-52-1
M. Wt: 234.99 g/mol
InChI Key: KLSVPEXDCDPIFD-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzenediazonium tetrafluoroborate is an organic compound with the molecular formula C8H10BF4N3. It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N2+). This compound is known for its use in various organic synthesis reactions, particularly in the preparation of azo dyes and other aromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)benzenediazonium tetrafluoroborate can be synthesized through the diazotization of 4-(dimethylamino)aniline. The process involves the reaction of 4-(dimethylamino)aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid. The reaction is typically carried out at low temperatures (0-5°C) to stabilize the diazonium salt .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is usually isolated by filtration and dried under vacuum to obtain the pure diazonium salt .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, to form substituted aromatic compounds.

    Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and cyanides (e.g., sodium cyanide). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually performed in slightly alkaline conditions to facilitate the formation of azo compounds.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.

Major Products Formed

    Substitution Reactions: Substituted aromatic compounds (e.g., 4-chloro-N,N-dimethylaniline).

    Coupling Reactions: Azo compounds (e.g., azo dyes).

    Reduction Reactions: 4-(Dimethylamino)aniline.

Scientific Research Applications

4-(Dimethylamino)benzenediazonium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used in the synthesis of azo dyes and other aromatic compounds. It serves as an intermediate in various organic synthesis reactions.

    Biology: The compound is used in the labeling of biomolecules and in the study of enzyme mechanisms.

    Medicine: It is employed in the development of diagnostic reagents and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other colorants

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzenediazonium tetrafluoroborate involves the formation of a diazonium ion (R-N2+), which is highly reactive and can undergo various chemical transformations. The diazonium ion can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

4-(Dimethylamino)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:

  • 4-Nitrobenzenediazonium tetrafluoroborate
  • 4-Methoxybenzenediazonium tetrafluoroborate
  • 4-Chlorobenzenediazonium tetrafluoroborate

Uniqueness

The presence of the dimethylamino group in this compound makes it more electron-rich compared to other diazonium salts. This electron-donating group enhances the reactivity of the diazonium ion, making it more suitable for certain types of reactions, such as coupling reactions with electron-deficient aromatic compounds .

Properties

IUPAC Name

4-(dimethylamino)benzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3.BF4/c1-11(2)8-5-3-7(10-9)4-6-8;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSVPEXDCDPIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885272
Record name Benzenediazonium, 4-(dimethylamino)-, tetrafluoroborate(1-) (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24564-52-1
Record name Benzenediazonium, 4-(dimethylamino)-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24564-52-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-(dimethylamino)-, tetrafluoroborate(1-) (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenediazonium, 4-(dimethylamino)-, tetrafluoroborate(1-) (1:1)
Source EPA DSSTox
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Record name 4-(dimethylamino)benzenediazonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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